(1R)-1-(2-methylphenyl)propan-1-ol

Description

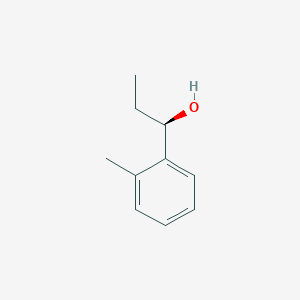

(1R)-1-(2-methylphenyl)propan-1-ol is a chiral secondary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its structure features a 2-methylphenyl group attached to the chiral center (C1) of a propanol chain (Fig. 1). The R-configuration at the stereogenic center imparts distinct physicochemical properties, including optical activity and stereoselective interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of chiral ligands or bioactive molecules requiring enantiomeric specificity.

Key properties include:

- Boiling Point: Estimated at 220–230°C (based on analogous alcohols).

- Solubility: Low water solubility (~0.1 g/L at 25°C) due to the hydrophobic 2-methylphenyl group.

- Optical Rotation: [α]₂₀ᴅ ≈ +15° to +20° (in ethanol), typical for R-configured arylpropanols.

Properties

CAS No. |

126624-06-4 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1R)-1-(2-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |

InChI Key |

BYEMOPAVGULHAT-SNVBAGLBSA-N |

SMILES |

CCC(C1=CC=CC=C1C)O |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1C)O |

Canonical SMILES |

CCC(C1=CC=CC=C1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Methylphenyl)-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in basic conditions.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: ®-1-(2-Methylphenyl)-1-propanone or ®-1-(2-Methylphenyl)-1-propanoic acid.

Reduction: Hydrocarbons such as ®-1-(2-Methylphenyl)-propane.

Substitution: ®-1-(2-Methylphenyl)-1-chloropropane.

Scientific Research Applications

®-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with other molecules, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique attributes of (1R)-1-(2-methylphenyl)propan-1-ol, we compare it with three structurally related compounds from pharmaceutical impurity standards ().

Impurity F (EP): (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol

CAS: 7695-63-8 | Molecular Formula: C₁₂H₁₉NO₂ Key Differences:

- Functional Groups: Contains an isopropylamino group (basic) and a phenoxy ether, unlike the neutral alcohol and methylphenyl group in the target compound.

- Chirality : Racemic (RS) configuration vs. enantiomerically pure (R).

- Solubility: Higher water solubility (~5 g/L) due to the amino group’s polarity.

- Applications: Impurity in β-blocker syntheses (e.g., propranolol).

Impurity G (EP): 2-(4-Hydroxyphenyl)ethanol

CAS : 501-94-0 | Molecular Formula : C₈H₁₀O₂

Key Differences :

- Structure: Aromatic diol with a hydroxyphenyl group vs. monohydric alcohol.

- Hydrophilicity : Significantly higher solubility (~50 g/L) due to two hydroxyl groups.

- Reactivity : Prone to oxidation at the benzylic alcohol position.

Impurity H (EP): (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol

CAS: 62572-94-5 | Molecular Formula: C₁₄H₂₂NO₃ Key Differences:

- Substituents: Combines hydroxyethyl, phenoxy, and isopropylamino groups.

- Molecular Weight : 260.33 g/mol (vs. 150.22 g/mol for the target).

- Bioactivity: Likely exhibits adrenergic receptor interactions due to the amino-ether motif.

Comparative Data Table

| Property | (1R)-1-(2-methylphenyl)propan-1-ol | Impurity F | Impurity G | Impurity H |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₉NO₂ | C₈H₁₀O₂ | C₁₄H₂₂NO₃ |

| Molecular Weight (g/mol) | 150.22 | 223.28 | 150.17 | 260.33 |

| Solubility in Water | ~0.1 g/L | ~5 g/L | ~50 g/L | ~3 g/L |

| Chirality | R-enantiomer | Racemic | Achiral | Racemic |

| Key Functional Groups | Secondary alcohol, 2-methylphenyl | Amino, phenoxy | Diol, hydroxyphenyl | Amino, phenoxy, hydroxyethyl |

Research Findings and Implications

- Stereochemical Impact : The R-configuration of (1R)-1-(2-methylphenyl)propan-1-ol enhances its utility in asymmetric synthesis, whereas racemic impurities (e.g., Impurities F and H) lack enantioselectivity.

- Thermal Stability: The absence of amino or ether groups in the target compound reduces its susceptibility to thermal degradation compared to Impurities F and H.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.